tert-Butyl nitrite
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl nitrite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-4(2,3)7-5-6/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGXOCVLYRDXLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)ON=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202316 | |
| Record name | tert-Butyl nitrite | |
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Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid with an agreeable odor; [Merck Index] Sweet odor; [Alfa Aesar MSDS] | |
| Record name | tert-Butyl nitrite | |
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CAS No. |
540-80-7 | |
| Record name | tert-Butyl nitrite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=540-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | tert-Butyl nitrite | |
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| Record name | tert-Butyl nitrite | |
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| Record name | tert-butyl nitrite | |
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| Record name | TERT-BUTYL NITRITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies and Preparation of Tert Butyl Nitrite
Established Laboratory Synthesis Protocols for tert-Butyl Nitrite (B80452)
The conventional laboratory synthesis of tert-butyl nitrite involves the reaction of tert-butyl alcohol with nitrous acid. Since nitrous acid is unstable, it is typically generated in situ by reacting sodium nitrite with a mineral acid, such as hydrochloric or sulfuric acid. acs.orgacs.org
A common procedure involves dissolving tert-butyl alcohol and sodium nitrite in water. The mixture is cooled to 0°C, and then concentrated hydrochloric acid is added dropwise while maintaining the low temperature to control the exothermic reaction. prepchem.com After the addition is complete, the resulting yellow oily product, this compound, is separated from the aqueous layer. The organic phase is then washed with water and a sodium bicarbonate solution to neutralize any remaining acid, followed by drying and distillation to yield the purified product. prepchem.comguidechem.com
Table 1: Typical Laboratory Synthesis of this compound
| Reactants | Conditions | Work-up | Yield |
| tert-Butyl alcohol, Sodium nitrite, Hydrochloric acid | 0-5°C | Separation, Washing with water and NaHCO₃, Drying, Distillation | ~60% prepchem.com |
| tert-Butyl alcohol, Sodium nitrite, Sulfuric acid | 0°C | Separation, Washing with water and NaHCO₃, Drying, Distillation | Not specified |
This table is interactive. Click on the headers to sort the data.
It is crucial to maintain a low temperature during the reaction to prevent the decomposition of both nitrous acid and the this compound product, which can lead to lower yields and the formation of toxic nitrogen oxides. acs.org
Continuous Flow Synthesis Approaches for this compound
Continuous flow chemistry has emerged as a safer and more efficient alternative to traditional batch processing for the synthesis of this compound. acs.orgewadirect.com This approach offers significant advantages in managing the highly exothermic nature of the reaction and improving scalability. researchgate.neteuropa.eu
In a typical flow synthesis setup, solutions of tert-butanol (B103910), sodium nitrite, and hydrochloric acid are pumped through separate channels into a microreactor or a tube reactor. acs.org The small reactor volume and high surface-area-to-volume ratio allow for excellent heat dissipation and precise temperature control, mitigating the risks of runaway reactions. europa.eumt.com
The adoption of continuous flow technology for this compound synthesis offers several key benefits:
Enhanced Safety: The small reaction volumes within the flow system minimize the amount of hazardous material present at any given time, significantly reducing the risk associated with the highly exothermic reaction. europa.eumt.com
Improved Heat Transfer: The high surface-to-volume ratio of microreactors allows for efficient heat removal, preventing the formation of hot spots and subsequent decomposition of the product. europa.eu
Faster Reaction Times: Flow processes can achieve very short residence times. For instance, a 95% yield of this compound has been reported with a residence time of just one minute. acs.orgrawdatalibrary.net
Increased Yield and Purity: Precise control over reaction parameters such as temperature, flow rate, and stoichiometry leads to higher yields and purer products compared to batch methods. mt.com
Scalability: Scaling up production in a flow system is straightforward and can be achieved by extending the operation time or by "numbering-up" (running multiple reactors in parallel). ewadirect.com
Optimization of a continuous flow process for this compound synthesis involves systematically varying parameters like reagent concentrations, flow rates (which determines the residence time), and temperature to achieve the highest possible yield and throughput. acs.org
Research has demonstrated that a 95% yield can be achieved with a residence time of only one minute, corresponding to a high space-time yield of 13 g/h/mL. acs.orgrawdatalibrary.net This optimized process has been scaled to produce over 30 g/hr of this compound in a laboratory setting. researchgate.net The scalability of this method shows its potential for industrial-scale production. acs.org
Green Chemistry Principles in this compound Synthesis
The synthesis and application of this compound are increasingly being viewed through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org
A significant advancement in green chemistry is the use of this compound in solvent-free nitration reactions. rsc.orgrsc.org Traditional nitration methods often employ harsh reagents like concentrated nitric and sulfuric acids, leading to significant acid waste. researchgate.netrsc.org this compound offers a milder and more selective alternative for the nitration of various organic compounds, including phenols and aromatic sulfonamides. rsc.orgnih.gov
These solvent-free approaches not only reduce environmental pollution but are also often more cost-effective and result in high yields with easy product isolation. rsc.org For example, the synthesis of N-nitroso compounds from secondary amines using this compound can be performed under solvent-free conditions with excellent yields. rsc.org
The principles of green chemistry are also being applied to the synthesis of this compound itself. Continuous flow synthesis, as discussed earlier, contributes to waste reduction by improving reaction efficiency and minimizing byproduct formation through precise process control. researchgate.net
Furthermore, the use of this compound as a nitrating agent minimizes waste compared to traditional methods. The primary byproduct of its reaction is tert-butanol, a relatively benign and volatile alcohol that can potentially be recovered and recycled. nih.gov This contrasts sharply with the large volumes of acidic wastewater generated by conventional nitration processes, which pose a significant environmental challenge. rsc.org Efforts to develop nitration methods that eliminate or greatly reduce waste streams are a key focus of ongoing research. dtic.mil
Reaction Mechanisms of Tert Butyl Nitrite in Organic Transformations
Radical Pathways Initiated by tert-Butyl Nitrite (B80452)
tert-Butyl nitrite serves as a valuable source of radicals under mild conditions, initiating a cascade of reactions that lead to the formation of complex molecules. thieme-connect.com
The primary step in many radical reactions involving this compound is the homolytic cleavage of the O-NO bond. This can be induced by heat or light, generating a tert-butoxyl radical (t-BuO•) and a nitric oxide radical (•NO). rsc.orgrhhz.netrsc.org The tert-butoxyl radical is a highly reactive species that can act as a hydrogen atom transfer (HAT) agent, abstracting a hydrogen atom from a suitable substrate to generate a new carbon-centered radical. rsc.orgrhhz.netrsc.org This initiation step is fundamental to many synthetic transformations. For instance, in the presence of germane (B1219785) hydrides, the tert-butoxyl radical facilitates the formation of germyl (B1233479) radicals. rsc.orgrsc.org Similarly, it can react with 2-oxindoles to form alkyl radicals. thieme-connect.com
The nitric oxide radical (•NO) is a persistent radical that can participate in subsequent steps of the reaction cascade. rsc.orgrhhz.netrsc.org The generation of these two distinct radical species from a single, readily available precursor makes this compound a bifunctional reagent in many organic transformations. rhhz.net
Table 1: Radical Species Generated from this compound
| Precursor | Conditions | Generated Radicals | Role of Radicals |
| This compound | Thermal or Photochemical | tert-Butoxyl radical (t-BuO•) | Hydrogen Atom Transfer (HAT) agent |
| This compound | Thermal or Photochemical | Nitric Oxide radical (•NO) | Radical trapping, precursor to •NO2 |
In the presence of molecular oxygen (O₂), the initially formed nitric oxide radical (•NO) can be oxidized to the nitrogen dioxide radical (•NO₂). thieme-connect.comthieme-connect.com This process is often crucial for nitration reactions, where •NO₂ acts as the nitrating agent. thieme-connect.comthieme-connect.com The generation of •NO₂ from this compound under aerobic conditions provides a convenient and practical method for introducing a nitro group into organic molecules. thieme-connect.com
The reaction of •NO with O₂ can be complex and may be influenced by the reaction conditions. In some cases, the formation of peroxynitrite intermediates has been proposed, which can then decompose to generate other reactive species. thieme-connect.com For example, in the oxidative nitration of alkenes, the addition of •NO₂ to the double bond is followed by trapping of the resulting carbon-centered radical by molecular oxygen, leading to a peroxy radical. This peroxy radical can then react with another molecule of this compound to form a peroxynitrite intermediate, which ultimately leads to the formation of β-nitro alcohols and their nitrate (B79036) derivatives. thieme-connect.com
Radical-radical coupling is a key termination step in many radical reactions initiated by this compound. The various radical species generated throughout the reaction can combine to form stable products. For instance, a carbon-centered radical generated from the substrate can couple with the •NO₂ radical to form a nitro compound. thieme-connect.com This is a common pathway in radical nitration reactions of aromatics and alkenes. thieme-connect.com
In other cases, the persistent nitric oxide radical (•NO) can couple with a carbon-centered radical to form a nitroso compound. This is observed in the germyloximation of activated alkenes, where a germyl radical adds to the alkene, and the resulting carbon-centered radical is trapped by •NO to form an α-germyl oxime. rsc.org
This compound can also participate in single electron transfer (SET) processes, particularly in the presence of transition metals. In some copper-catalyzed nitration reactions, it is proposed that an intermediate complex undergoes intramolecular SET from the substrate to the metal center, generating a radical cation. rsc.org This radical cation can then react with the •NO₂ radical generated from this compound. rsc.org
SET mechanisms have also been proposed in metal-free systems. For example, the oxidation of the nitric oxide radical (•NO) to the nitrogen dioxide radical (•NO₂) can proceed through a SET process. rsc.org In certain reactions, the desired product is formed through a single-electron oxidation process assisted by the •NO₂ radical or the tert-butoxyl radical. rsc.org
Nitrosation Mechanisms Involving this compound
Beyond its role as a radical initiator, this compound is a well-established nitrosating agent, capable of introducing a nitroso group (-NO) onto a variety of substrates.
The nitrosation of substrates by this compound often proceeds through the formation of nitrosyl intermediates. dtic.mil In the case of phenols, the reaction is thought to begin with the formation of an O-nitrosyl intermediate, which then undergoes homolysis and oxidation to yield the C-nitrated product. nih.gov
For directed nitration reactions on aromatic substrates with directing groups like alcohols or amines, the initial step is believed to be the nitrosation of the directing group. dtic.mil This is followed by the transfer of the nitrosyl group to the aromatic ring, rearomatization, and subsequent oxidation to afford the final nitrated product. dtic.mil The formation of N-nitroso compounds is also a key step in various transformations of amides and related compounds. sci-hub.se
Nitration Mechanisms Mediated by this compound
Nitration, the introduction of a nitro group (–NO₂), is another key transformation facilitated by this compound. TBN serves as a source of the nitrating agent, often •NO₂, which is typically generated in situ.
This compound is a valuable reagent for the direct nitration of C-H bonds, proceeding through radical mechanisms. The thermal or photochemical homolysis of TBN generates a tert-butoxy (B1229062) radical and a nitric oxide (•NO) radical. thieme-connect.comrsc.org In the presence of an oxidant, often molecular oxygen, •NO is converted to the key nitrating species, the nitrogen dioxide radical (•NO₂). rsc.orgiitg.ac.in
This •NO₂ radical can then participate in various C-H nitration reactions. For instance, the nitration of aromatic sulfonamides is proposed to initiate with the homolysis of TBN, followed by hydrogen abstraction from the sulfonamide N-H bond to form a nitrogen-centered radical. rsc.org This radical can delocalize onto the aromatic ring, which then couples with •NO₂ to yield the nitrated product. rsc.org Similarly, the C-H nitration of quinoline (B57606) N-oxides involves the electrophilic addition of the •NO₂ radical to the quinoline ring. rsc.org The nitration of indolines at the C5 or C7 position can also be achieved with high regioselectivity using TBN, likely through a radical pathway. researchgate.net
This compound can mediate oxidative nitration reactions, particularly of alkenes. In the presence of oxygen, TBN reacts with internal benzylic alkenes to produce nitro-nitratosation products. researchgate.netlookchem.comdiscovery.csiro.au The proposed mechanism involves the addition of the •NO₂ radical to the alkene, forming a nitroalkane radical intermediate. iitg.ac.inlookchem.com This radical then reacts with molecular oxygen to form a peroxy radical, which subsequently reacts with another molecule of TBN. Cleavage of the O-O bond in the resulting intermediate leads to the final product. lookchem.com In these reactions, the nitro group typically adds to the less sterically hindered or non-benzylic carbon, while the nitrate group attaches to the more stable radical position, such as a benzylic carbon. researchgate.netlookchem.comdiscovery.csiro.au
| Reaction Type | Substrate | Key Intermediates | Product | Reference |
|---|---|---|---|---|
| Direct C-H Nitration | Aromatic sulfonamides, Quinolines, Indolines | •NO, •NO₂, Nitrogen-centered radical, Carbon-centered radical | Nitroaromatics | rsc.orgresearchgate.net |
| Oxidative Nitration | Internal alkenes | •NO₂, Nitroalkane radical, Peroxy radical | Nitro-nitrate adducts | researchgate.netlookchem.comdiscovery.csiro.au |
| Ipso-Nitration | p-tert-butylcalix iitg.ac.inarenes | Not explicitly detailed, but likely involves electrophilic attack. | Nitrated calixarenes | researchgate.netacs.org |
Ipso-nitration is a substitution reaction where a nitro group replaces a substituent already present on an aromatic ring. This compound has been successfully employed as a reagent for the ipso-nitration of p-tert-butylcalix iitg.ac.inarene derivatives. researchgate.netacs.org This reaction allows for the replacement of a tert-butyl group with a nitro group, yielding the corresponding nitrated calixarene (B151959) in moderate to high yields. researchgate.net The efficiency of this transformation is dependent on the reaction conditions, including solvent and temperature, as well as the electronic nature of other substituents on the calixarene framework. researchgate.net Electron-donating groups on the lower rim of the calixarene facilitate the ipso-nitration. researchgate.net
Role of this compound as a Nitro Radical Source
This compound serves as an efficient precursor for nitro radicals (•NO₂), which are key intermediates in nitration reactions. researchgate.netthieme-connect.com The generation of these radicals can occur through several pathways, often initiated by the homolytic cleavage of the O–NO bond in TBN.
Under thermal or photochemical conditions, this compound undergoes homolysis to produce a tert-butoxyl radical (t-BuO•) and a nitric oxide radical (•NO). thieme-connect.com In the presence of molecular oxygen, the nitric oxide radical is readily oxidized to the more reactive nitrogen dioxide radical (•NO₂). thieme-connect.comrsc.orgthieme-connect.com This in situ generation of •NO₂ radicals under mild conditions makes TBN a valuable reagent for the nitration of various organic substrates, including alkenes, aromatics, and alkanes. researchgate.netthieme-connect.com
The subsequent reaction of the •NO₂ radical with an organic molecule typically involves a radical addition or substitution mechanism. For instance, in the nitration of alkenes, the •NO₂ radical adds to the double bond to form a nitro-substituted carbon-centered radical. thieme-connect.com This intermediate can then undergo further reactions, such as hydrogen abstraction or oxidation, to yield the final nitrated product. thieme-connect.com
A plausible mechanism for the C–H nitration of certain substrates involves the initial generation of •NO and t-BuO• radicals from TBN. rsc.org The •NO radical can be oxidized to •NO₂. These •NO₂ radicals can then participate in an electrophilic radical addition, followed by a single-electron oxidation process, sometimes assisted by the t-BuO• radical, to yield the nitrated product. rsc.org
The versatility of this compound as a nitro radical source is highlighted in various transformations, including:
C–H bond nitration: TBN has been successfully employed in the direct nitration of C–H bonds in a range of substrates, such as quinoline N-oxides, aromatic sulfonamides, and indolines. rsc.org These reactions often proceed under mild, metal-free conditions. rsc.org
Nitration of alkenes: The addition of •NO₂ radicals generated from TBN to alkenes leads to the formation of nitroalkenes or other functionalized nitro compounds. thieme-connect.com
Decarboxylative nitration: TBN can be used in the decarboxylative nitration of α,β-unsaturated carboxylic acids to produce nitroalkenes. thieme-connect.com
The use of this compound as a nitrating agent offers several advantages over traditional methods that often require harsh acidic conditions and can suffer from poor selectivity. researchgate.net TBN provides a milder, more controlled source of nitro radicals, enabling a wider range of functional group tolerance and improved regioselectivity in many cases. rsc.orgthieme-connect.com
Diazotization Mechanisms Using this compound
This compound is a widely used reagent for the diazotization of primary aromatic amines, a fundamental transformation in organic synthesis for converting an amino group into a highly versatile diazonium group. researchgate.netmdpi.com This process is typically carried out under anhydrous or non-aqueous conditions, which offers advantages for substrates that are sensitive to aqueous acids. mdpi.comcore.ac.uk
The key reactive species generated from this compound in diazotization reactions is the nitrosonium ion (NO⁺) or a related nitrosating agent. Under acidic conditions, this compound can protonate and subsequently lose tert-butanol (B103910) to form the nitrosonium ion. jove.com Alternatively, in the presence of an acid, TBN can generate nitrous acid (HNO₂), which is then protonated and dehydrates to yield the nitrosonium ion. nih.gov
The mechanism for the diazotization of an aromatic amine (ArNH₂) with this compound can be outlined as follows:
Formation of the nitrosating agent: As described above, TBN generates the electrophilic nitrosonium ion (NO⁺) or a related species.
N-Nitrosation: The lone pair of electrons on the nitrogen atom of the primary amine attacks the nitrosonium ion, forming an N-nitrosoammonium ion.
Deprotonation: A base, which can be the solvent or the counterion of the acid, removes a proton from the nitrogen atom, yielding an N-nitrosamine.
Tautomerization: The N-nitrosamine undergoes tautomerization to a diazohydroxide. This step is often facilitated by the presence of an acid.
Formation of the diazonium ion: The hydroxyl group of the diazohydroxide is protonated by the acid, forming a good leaving group (water). Subsequent loss of a water molecule results in the formation of the stable aryl diazonium ion (ArN₂⁺). masterorganicchemistry.com
This in situ generation of diazonium salts from aromatic amines and this compound is a cornerstone of many synthetic procedures, including the Sandmeyer, Balz-Schiemann, and Gomberg-Bachmann reactions. nih.gov The choice of solvent and acid is crucial and can influence the efficiency and outcome of the reaction. For instance, the use of fluoroboric acid with TBN allows for the formation of aryldiazonium fluoroborates. acs.org
The use of this compound for diazotization under organic, non-aqueous conditions is particularly valuable for synthesizing diazonium salts that may be unstable or difficult to isolate under traditional aqueous conditions. mdpi.com This has expanded the scope of diazonium chemistry, enabling the development of novel transformations. nih.gov
Formation of Diazonium Salts and Subsequent Transformations
The in situ formation of aryl diazonium salts from aromatic amines using this compound is a pivotal step for a multitude of subsequent chemical transformations. researchgate.netnih.gov Once formed, the diazonium group (–N₂⁺) is an excellent leaving group, readily displaced by a wide variety of nucleophiles, often with the loss of dinitrogen gas (N₂). masterorganicchemistry.comwikipedia.org This reactivity allows for the introduction of a diverse range of functional groups onto an aromatic ring.
A prominent class of reactions involving diazonium salts is the Sandmeyer reaction , which typically utilizes copper(I) salts to catalyze the replacement of the diazonium group with halides (Cl⁻, Br⁻) or pseudohalides (CN⁻). wikipedia.org The mechanism is generally believed to proceed through a radical pathway. wikipedia.orgrsc.org A single-electron transfer (SET) from the copper(I) species to the diazonium ion generates an aryl radical and a copper(II) species, with the concurrent release of nitrogen gas. rsc.org The aryl radical then reacts with the copper(II) halide or cyanide to form the final aryl halide or nitrile and regenerate the copper(I) catalyst. wikipedia.orgrsc.org
Recent advancements have expanded the scope of Sandmeyer-type reactions using diazonium salts generated from this compound. These include:
Trifluoromethylation: Copper-promoted trifluoromethylation of aromatic amines has been achieved using TBN for diazotization, providing a route to valuable trifluoromethylated arenes. thieme-connect.com
Borylation, Stannylation, and Phosphorylation: Metal-free conditions have been developed for the conversion of arylamines to arylboronates, arylstannanes, and arylphosphonates. nih.gov For example, the reaction of in situ generated diazonium salts with bis(pinacolato)diboron (B136004) (B₂pin₂) affords arylboronates. nih.gov Phosphorylation can be achieved by reacting the arylamine with trimethyl phosphite (B83602) in the presence of TBN. nih.gov
Arylation of Triazoles: Copper-catalyzed Sandmeyer-type reactions of in situ generated diazonium salts with triazoles have been developed to form N-aryltriazoles. acs.org
The following table summarizes some key transformations of aryl diazonium salts generated using this compound:
| Reaction Type | Reagent(s) | Product | Reference(s) |
| Sandmeyer (Halogenation) | CuCl, CuBr | Aryl Chloride, Aryl Bromide | wikipedia.org |
| Sandmeyer (Cyanation) | CuCN | Aryl Cyanide | wikipedia.org |
| Trifluoromethylation | CuCF₃ source | Aryl Trifluoromethane | thieme-connect.com |
| Borylation | B₂pin₂ | Arylboronate Ester | nih.gov |
| Hydrodeamination | Tetrahydrofuran (THF) | Arene (H-substituted) | core.ac.uk |
| N-Arylation | Triazoles, Cu catalyst | N-Aryltriazole | acs.org |
These examples underscore the synthetic utility of this compound in facilitating the formation of diazonium salts, which serve as versatile intermediates for a broad spectrum of organic transformations, enabling the synthesis of complex and functionally diverse aromatic compounds.
Oximation Mechanisms
This compound is an effective reagent for the oximation of various substrates, a process that introduces an oxime functional group (=NOH). This transformation is particularly useful for the conversion of compounds with active methylene (B1212753) or methine groups, such as ketones and alkenes, into their corresponding oximes. thieme-connect.comjove.com The underlying mechanism often involves the generation of a nitroso intermediate, which then tautomerizes to the more stable oxime. jove.comcdnsciencepub.com
The reaction can proceed through different pathways depending on the substrate and reaction conditions. In many cases, the reaction is initiated by the generation of a reactive nitrosating species from this compound, similar to the initial steps of diazotization. Under acidic conditions or in the presence of a metal catalyst, TBN can act as a source of the nitrosonium ion (NO⁺) or a related electrophile. jove.com
For the oximation of ketones, the mechanism typically involves the following steps:
Enol or Enolate Formation: The ketone first tautomerizes to its enol form or is converted to an enolate anion under basic conditions. This step creates a nucleophilic carbon atom. jove.com
Nitrosation: The electron-rich double bond of the enol or enolate attacks the electrophilic nitrogen atom of the nitrosating agent (e.g., NO⁺). This results in the formation of an α-nitroso ketone. jove.com
Tautomerization: The α-nitroso ketone, which possesses an acidic proton on the carbon atom adjacent to the nitroso group, undergoes a rapid tautomerization to the more stable oxime. thieme-connect.comjove.com This tautomerization is a key step in the formation of the final product.
Alternatively, oximation can also be achieved through radical pathways. For instance, in the visible-light-mediated silyl-oximation of activated alkenes, TBN undergoes homolytic cleavage to form a tert-butoxyl radical and a nitric oxide (•NO) radical. acs.orgresearchgate.net The tert-butoxyl radical abstracts a hydrogen atom from a silane (B1218182) to generate a silyl (B83357) radical, which then adds to the alkene. The resulting carbon-centered radical is trapped by the •NO radical to form a nitroso compound, which subsequently isomerizes to the silyl-protected oxime. acs.orgresearchgate.net
The choice between an ionic or radical mechanism is often dictated by the reaction conditions, such as the presence of light, radical initiators, or acidic/basic catalysts. Regardless of the specific pathway, the ability of this compound to serve as a versatile source of either electrophilic nitrosating agents or nitric oxide radicals makes it a valuable tool for the synthesis of a wide range of oximes.
Tautomerization of Nitroso Compounds to Oximes
The tautomerization of a nitroso compound to its corresponding oxime is a critical and often rapid step in oximation reactions facilitated by this compound. thieme-connect.comjove.com This process involves the migration of a proton from an α-carbon to the oxygen atom of the nitroso group, converting the C–N=O linkage into a C=N–OH functionality. jove.com
This isomerization is an equilibrium process, but in most cases, the oxime tautomer is thermodynamically more stable than the nitroso tautomer. acs.orgcsic.es The stability of the oxime is attributed to the formation of the C=N double bond and the hydroxyl group, and in some cases, can be further stabilized by intramolecular hydrogen bonding, for example, with an adjacent carbonyl group. jove.com
The mechanism of tautomerization can be either acid- or base-catalyzed.
Acid-catalyzed tautomerization: In the presence of an acid, the oxygen atom of the nitroso group is protonated, increasing the acidity of the α-proton. A base (such as water or the conjugate base of the acid) can then remove the α-proton, leading to the formation of the oxime.
Base-catalyzed tautomerization: A base can directly deprotonate the α-carbon, forming a carbanion that is stabilized by the adjacent nitroso group. Subsequent protonation of the oxygen atom of the resulting anion yields the oxime.
In many synthetic procedures involving this compound, the reaction conditions are suitable for this tautomerization to occur spontaneously. The initially formed nitroso compound is often a transient species that is quickly converted to the final oxime product. jove.comcdnsciencepub.com
It is important to note that for the tautomerization to occur, the carbon atom bearing the nitroso group must have at least one hydrogen atom. Tertiary nitroso compounds, which lack an α-hydrogen, cannot tautomerize and are generally more stable as the nitroso isomer.
Other Mechanistic Pathways and Intermediates
Beyond its roles in nitration, diazotization, and oximation, this compound participates in a variety of other organic transformations through distinct mechanistic pathways. These include acting as a hydrogen abstractor, which is a key step in many radical-mediated reactions.
Role as a Hydrogen Abstractor
This compound can function as a hydrogen abstractor, primarily through the in situ generation of the tert-butoxyl radical (t-BuO•). acs.orgthieme-connect.com This highly reactive radical is formed upon the homolytic cleavage of the relatively weak O–NO bond in the TBN molecule, a process that can be initiated by heat or light. thieme-connect.comrsc.org
The tert-butoxyl radical is a potent hydrogen atom transfer (HAT) agent, capable of abstracting hydrogen atoms from a wide range of C–H bonds, including those that are relatively unactivated. acs.orgthieme-connect.com This hydrogen abstraction step generates a carbon-centered radical on the substrate molecule, which can then undergo a variety of subsequent transformations, such as oxidation, cyclization, or coupling with other radical species. thieme-connect.commdpi.com
A key feature of using TBN as a source of hydrogen-abstracting radicals is that it also co-generates a nitric oxide (•NO) radical. acs.org This dual generation of reactive species allows for complex, one-pot transformations. In some cases, both the t-BuO• and •NO radicals can act as hydrogen abstractors, further enhancing the efficiency of the process. acs.org
This hydrogen abstraction capability of TBN is central to several synthetic methodologies:
C–H Activation/Functionalization: By abstracting a hydrogen atom, TBN can initiate the functionalization of otherwise inert C–H bonds. For example, in the oxidative desymmetrization of isoindolines, a t-BuO• radical initiates a radical sp³ C–H activation relay. thieme-connect.com Similarly, it can promote the dehydrogenative coupling of aldehydes with N-hydroxyimides. acs.org
Generation of Other Radicals: The t-BuO• radical can abstract a hydrogen atom from other species in the reaction mixture to generate different radical intermediates. For instance, in visible-light-mediated germyloximation and silyl-oximation of alkenes, the t-BuO• radical abstracts a hydrogen from a germane or silane, respectively, to produce a germyl or silyl radical. researchgate.netrsc.org This new radical then participates in the subsequent steps of the reaction.
The following table illustrates the role of the tert-butoxyl radical generated from TBN as a hydrogen abstractor in different reaction types:
| Reaction Type | Substrate for H-Abstraction | Generated Radical | Reference(s) |
| Dehydrogenative Coupling | Aldehyde C–H | Acyl Radical | acs.org |
| C–H Activation | Isoindoline C(sp³)–H | Carbon-centered Radical | thieme-connect.com |
| Germyloximation | Germane (Ge–H) | Germyl Radical | rsc.org |
| Silyl-oximation | Silane (Si–H) | Silyl Radical | acs.orgresearchgate.net |
| Nitrile Oxidation Cycloaddition | Aryl Methyl Ketone C(sp³)–H | Carbon-centered Radical | mdpi.com |
Formation of Nitronates and Cycloaddition Reactions
This compound (TBN) is a key reagent in the in situ generation of nitronate intermediates, which are pivotal for various cycloaddition reactions. These reactions provide efficient pathways to synthesize valuable heterocyclic compounds, particularly isoxazolines. The process typically involves the reaction of TBN with a suitable precursor, such as an N-tosylhydrazone or a diazo compound, to form a reactive nitronate that is immediately trapped by a dipolarophile.
One notable application is the [2+2+1] cycloaddition of N-tosylhydrazones, TBN, and alkenes. organic-chemistry.orgresearchgate.net In this transformation, the N-tosylhydrazone, derived from an aldehyde or ketone, reacts with TBN to generate a diazo compound. This diazo compound is then captured by TBN, often with the aid of a copper catalyst, to form a nitronate intermediate. nih.gov This nitronate subsequently undergoes a [3+2] cycloaddition with an alkene to yield a nitroso acetal (B89532). A final elimination of a tert-butyloxy group from the nitroso acetal affords the desired isoxazoline (B3343090). nih.gov This method is characterized by its broad substrate scope and high functional group tolerance, allowing for the functionalization of complex molecules. researchgate.netnih.gov
Another significant cycloaddition involving TBN is the reaction with diazo compounds. Acyclic nitronates can be generated from the coupling of diazo compounds with TBN under neutral conditions at room temperature. These in situ formed nitronates can then be intercepted by tethered olefins in an intramolecular fashion to produce fused bicyclic isoxazolines after elimination of a tert-butyloxy group. This Acyclic Nitronate Olefin Cycloaddition (ANOC) process is highly regio- and stereospecific.
Furthermore, TBN facilitates a formal intermolecular [5+1] cycloaddition with vinyl diazo compounds. In this reaction, TBN acts as a nitrosyl donor, adding to the vinylogous position of the vinyl diazo compound to produce a nitroso-vinyl diazonium ion intermediate. This intermediate then cyclizes to form 1,2,3-triazine (B1214393) 1-oxides in good yields. researchgate.net These products can further undergo thermal dinitrogen extrusion to yield isoxazoles. organic-chemistry.org
The following table summarizes selected examples of cycloaddition reactions involving this compound.
Table 1: Examples of Cycloaddition Reactions with tert-Butyl Nitrite
| Reactant 1 | Reactant 2 | Product | Reaction Type | Yield | Reference |
|---|---|---|---|---|---|
| N-Tosylhydrazone of 4-bromobenzaldehyde | Ethyl acrylate | Isoxazoline derivative | [2+2+1] Cycloaddition | 85% on 26 mmol scale | nih.gov |
| Indomethacin-derived N-tosylhydrazone | Alkene | Indomethacin-functionalized isoxazoline | [2+2+1] Cycloaddition | Moderate to good | nih.gov |
| Naproxen-derived N-tosylhydrazone | Alkene | Naproxen-functionalized isoxazoline | [2+2+1] Cycloaddition | Moderate to good | nih.gov |
| Pregnenolone-derived N-tosylhydrazone | Alkene | Pregnenolone-functionalized isoxazoline | [2+2+1] Cycloaddition | Moderate to good | nih.gov |
| Estrone-derived N-tosylhydrazone | Alkene | Estrone-functionalized isoxazoline | [2+2+1] Cycloaddition | Moderate to good | nih.gov |
| Vinyl diazoacetate | This compound | 1,2,3-Triazine 1-oxide | [5+1] Cycloaddition | Up to 83% | researchgate.net |
Tandem and Cascade Reactions
This compound is a versatile reagent that can initiate a variety of tandem and cascade reactions, enabling the efficient construction of complex molecular architectures from simple starting materials. These sequential reactions, where multiple bonds are formed in a single operation, offer significant advantages in terms of atom economy and operational simplicity.
This compound also plays a crucial role in cascade reactions that proceed via radical intermediates. The thermal homolytic cleavage of TBN generates tert-butoxy and nitroso radicals, which can trigger a cascade of events. For example, a metal-free oxidative annulation of 1,6-enynes to produce 4-carbonylquinolines is promoted by TBN, with dioxygen serving as the terminal oxidant.
In another elegant cascade, TBN is used in the synthesis of γ-lactone-fused isoxazolines. This reaction involves an intramolecular acyclic nitronate olefin cycloaddition, which is initiated by the formation of an acyclic nitronate from a diazo compound and TBN. This is followed by a cascade of a [3+2] cycloaddition and subsequent elimination of a tert-butyloxy group to furnish the complex heterocyclic product. researchgate.net
Furthermore, TBN can participate in tandem processes involving dioxygenation of alkenes. In a metal-free approach, alkenes react with TBN and N-hydroxylamines in the presence of air to yield β-aminoxy nitrate esters. organic-chemistry.org The proposed mechanism involves the generation of a radical from the N-hydroxylamine and TBN, which adds to the alkene. The resulting radical is then trapped by oxygen and further reacts to form the final product in a tandem sequence of C-O and O-N bond formations. organic-chemistry.org
The following table provides a selection of tandem and cascade reactions where this compound is a key component.
Table 2: Examples of Tandem and Cascade Reactions Involving tert-Butyl Nitrite
| Substrate(s) | Product | Reaction Type | Yield | Reference |
|---|---|---|---|---|
| N-Aryl cyanoacetamides | Quinoxalin-2-ones | Tandem nitrosation/cyclization | Good | chinesechemsoc.org |
| Diazo compounds with tethered alkenes | γ-Lactone-fused isoxazolines | Cascade [3+2] cycloaddition/elimination | Good | researchgate.net |
| Alkynylamines and sulfinic acids | Substituted sulfonyl pyrroles | Tandem addition/cyclization | Good | eurekaselect.com |
| Alkenes and N-hydroxylamines | β-Aminoxy nitrate esters | Tandem C-O and O-N bond formation | Up to 85% | organic-chemistry.org |
| Terminal aryl alkenes | 3-Aryl-1,2,4-oxadiazol-5(4H)-ones | Cascade C-H functionalization | Good |
Advanced Applications of Tert Butyl Nitrite in Organic Synthesis
C-H Functionalization Reactions
The direct functionalization of otherwise inert C-H bonds is a cornerstone of modern synthetic efficiency. Tert-butyl nitrite (B80452) has proven to be an invaluable tool in this area, facilitating nitration, nitrosylation, and dehydrogenative coupling reactions with high levels of selectivity and functional group tolerance.
Tert-butyl nitrite serves as a safe and effective nitrating agent, often providing superior regioselectivity and chemoselectivity compared to traditional, harsh nitrating reagents. rsc.org It allows for the direct introduction of a nitro group into various aromatic and heteroaromatic systems, a crucial transformation given the synthetic utility of nitro compounds as intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. rsc.org
One notable application is the metal-free, regioselective C-7 nitration of 8-aminoquinoline (B160924) amides. rsc.org This method uses an easily removable auxiliary group and proceeds at room temperature, offering high functional group compatibility. rsc.org Similarly, indolines can undergo mild, regioselective mono-nitration at either the C5 or C7 position with 100% regioselectivity using only TBN in acetonitrile, avoiding the need for any other additives. researchgate.net The Luo group demonstrated a copper-catalyzed C5-selective nitration of indoline (B122111) derivatives at room temperature in ambient air, a process that likely proceeds via a radical pathway. rsc.org
The utility of TBN extends to other substrates as well. Phenolic compounds can be selectively mono-nitrated in aprotic media, a method that is even applicable to polymer-supported substrates and tyrosine-containing peptides. rsc.org A metal-free approach for the C-3 nitration of quinoline (B57606) N-oxides has also been developed, leveraging the electrophilicity of the NO₂ radical and the high electron density at the C3-position. rsc.org Furthermore, palladium-catalyzed ortho-nitration of (E)-azoarenes using TBN as the nitrating agent has been achieved with excellent chemo- and regioselectivity. nih.gov
Table 1: Examples of Regioselective C-H Nitration using this compound
| Substrate | Catalyst/Conditions | Position of Nitration | Yield | Reference |
| Indoline Derivatives | Cu(OAc)₂ / Air, rt | C5 | Good | rsc.org |
| 8-Aminoquinoline Amides | Metal-free / rt | C7 | High | rsc.org |
| Phenols | Aprotic media | ortho/para | High | rsc.org |
| Quinoline N-Oxides | Metal-free | C3 | High | rsc.org |
| (E)-Azoarenes | Pd(OAc)₂ / O₂ | ortho | High | nih.gov |
| 2(1H)-Quinoxalinone | Metal-free / MeCN | C7 | 40% | |
| N-Alkyl Anilines | TBN only | ortho/para | Excellent | researchgate.net |
C-H nitrosylation introduces a nitroso functional group, a valuable synthon in organic synthesis. This compound is an effective reagent for this transformation, often proceeding under mild, catalyst-free conditions. A prime example is the highly regioselective photocatalyzed C-H nitrosylation of imidazo[1,2-a]pyridine (B132010) scaffolds. organic-chemistry.org This reaction provides 3-nitrosoimidazo[1,2-a]pyridines in excellent yields without the need for a photocatalyst, oxidant, or other additives, showing remarkable functional group tolerance and site selectivity. organic-chemistry.org The reaction mechanism is believed to involve the homolytic cleavage of TBN to generate an NO radical. rsc.org This method is also applicable to related heterocycles like imidazo[2,1-b]thiazole. researchgate.net
In the realm of aliphatic C-H bonds, the nitrosation of cycloalkanes has been achieved using TBN in the presence of N-hydroxyphthalimide (NHPI) as a catalyst under mild conditions. rsc.org This reaction demonstrates the utility of TBN for functionalizing sp³ C-H bonds. rsc.org
This compound can promote dehydrogenative coupling reactions, where it acts as a twofold hydrogen abstractor by generating both tert-butoxy (B1229062) (tBuO•) and nitric oxide (NO•) radicals. acs.orgnih.gov This strategy has been successfully applied to the transition-metal-free coupling of a wide range of aldehydes, including aliphatic and aromatic variants, with N-hydroxyimides. acs.orgnih.gov The reaction proceeds under mild conditions and produces N-hydroxyimide esters, which are important synthetic intermediates. acs.org
Another significant application is the iron(III)-catalyzed dehydrogenative cross-coupling of 2-arylindoles with primary benzylamines to synthesize 3-aminoindole derivatives. rsc.org This one-pot cascade reaction involves an initial TBN-mediated nitrosation of the indole. rsc.org The methodology is notable for its use of an inexpensive and environmentally benign iron catalyst and a simple, extraction-based purification procedure. rsc.org
Annulation and Cycloaddition Reactions
Annulation and cycloaddition reactions are powerful methods for constructing cyclic and heterocyclic systems. This compound plays a key role as a radical initiator and a source of nitrogen and oxygen atoms ("N-O" synthon) in various strategies for synthesizing important nitrogen-containing heterocycles. organic-chemistry.orgmdpi.com
Isoxazoles and isoxazolines are important five-membered heterocycles found in many biologically active compounds. mdpi.com TBN has been extensively used in their synthesis, acting as a non-metallic radical initiator and an N-O fragment donor. mdpi.comresearchgate.net
A notable method involves a [2+2+1] cycloaddition of N-tosylhydrazones, alkenes, and TBN. scispace.comnih.govrsc.org This approach provides a general and practical route to a wide variety of isoxazolines under mild conditions and is distinct from classical methods that use nitrile oxides. scispace.comnih.govrsc.org The reaction is believed to proceed through the in-situ generation of a nitronate from the N-tosylhydrazone and TBN, which then undergoes cycloaddition with the alkene. scispace.comnih.gov Another strategy involves a visible-light-mediated photocatalytic [2+2+1] radical annulation of alkenes, gem-dihalides, and TBN to yield isoxazolines. organic-chemistry.org
Furthermore, a facile oxidative heterocyclization of commercially available amines and TBN with alkynes or alkenes provides a highly efficient and regiospecific route to isoxazoles or isoxazolines, respectively. organic-chemistry.org Metal-catalyzed approaches have also been developed. For instance, the reaction of enaminones, diazo compounds, and TBN can be tuned to produce isomeric isoxazoles by selecting either copper or silver catalysts. thieme-connect.com
Table 2: Selected Methods for Isoxazole (B147169)/Isoxazoline (B3343090) Synthesis using this compound
| Reactants | Reaction Type | Product | Key Features | Reference |
| N-Tosylhydrazones, Alkenes, TBN | [2+2+1] Cycloaddition | Isoxazolines | General, practical, wide scope | scispace.comnih.gov |
| Amines, Alkynes/Alkenes, TBN | Oxidative Heterocyclization | Isoxazoles/Isoxazolines | Highly efficient, regiospecific | organic-chemistry.org |
| Alkenes, gem-Dihalides, TBN | Photocatalytic [2+2+1] Annulation | Isoxazolines | Visible-light mediated, mild | organic-chemistry.org |
| Enaminones, Diazo Esters, TBN | [2+2+1] or [2+1+1+1] Annulation | Isoxazoles | Catalyst-tuned isomer selectivity | thieme-connect.com |
| Alkenyl/Alkynyl-substituted Aryl Methyl Ketones, TBN | Radical Nitrile Oxidation / Intramolecular Cycloaddition | Fused Isoxazoles/Isoxazolines | Metal-free, forms polycyclic systems | mdpi.com |
TBN's versatility extends to the synthesis of a variety of other nitrogen-containing heterocycles.
Pyrroles: Substituted sulfonyl pyrroles can be synthesized through a metal-free, oxidative intermolecular sulfonamination of alkynylamines with sulfinic acids, promoted by TBN as the oxidant. organic-chemistry.orgacs.orgorganic-chemistry.org This reaction proceeds via a tandem addition/cyclization sequence to form the pyrrole (B145914) ring in good yields. organic-chemistry.orgorganic-chemistry.org
Quinoxalinones: A one-pot strategy for synthesizing quinoxalin-2-ones involves the tandem nitrosation/cyclization of N-aryl cyanoacetamides with TBN. nih.govfigshare.comacs.org This dehydrogenative N-incorporation occurs through a sequence of nitrosation, tautomerization, and cyclization, demonstrating good functional group tolerance. organic-chemistry.orgnih.govfigshare.com
Cinnolines: Cinnoline derivatives can be prepared through various TBN-mediated reactions. One green method involves a 6π electrocyclic reaction of 2-vinylanilines with TBN, where TBN serves as both the nitrogen source and an oxidant. rsc.orgresearchgate.netresearchgate.net Another approach is a BF₃·Et₂O-promoted cascade cyclization of 2-alkynylanilines with nitriles and TBN to afford 4-amido-cinnolines under mild, metal-free conditions. sci-hub.se
Formation of Furoxans
A notable method for furoxan synthesis involves the reaction of diazocarbonyl compounds with this compound. This transformation can proceed under mild, catalyst-free conditions at room temperature. nsf.gov The reaction is broadly applicable to α-diazocarbonyl compounds bearing various functional groups, including ethers, esters, halides, ketals, and ketones, affording the corresponding furoxans in good to excellent yields. nsf.gov The process involves a nitrosyl transfer from TBN to the diazo compound, leading to the formation of a nitrile oxide intermediate, which then undergoes dimerization to yield the furoxan ring system. nsf.gov
Another pathway to furoxans utilizes a [2 + 1 + 1 + 1] annulation reaction of sulfoxonium ylides with TBN. researchgate.net In this transformation, this compound serves as both a free radical initiator and a donor of the N-O fragment. researchgate.netresearchgate.net Furthermore, TBN can initiate the radical C(sp³)–N bond cleavage of 1-nitromethyl-N-aryltetrahydroisoquinolines to generate α-carbonyl nitrile oxides in situ. These intermediates subsequently dimerize to form furoxan derivatives that also incorporate an N-nitroso group, thereby increasing molecular complexity in a single step. nih.govmedsci.cn
Table 1: Examples of Furoxan Synthesis using this compound
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| Ethyl 2-diazoacetate | TBN, Chloroform, rt, 2 h | Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide | 94% nsf.gov |
| 1-Diazo-4-phenylbutan-2-one | TBN, Chloroform, rt, 2 h | 3,4-Bis(phenethyl)-1,2,5-oxadiazole 2-oxide | 85% nsf.gov |
| 2-Diazo-1-(4-methoxyphenyl)ethan-1-one | TBN, Chloroform, rt, 2 h | 3,4-Bis(4-methoxybenzoyl)-1,2,5-oxadiazole 2-oxide | 91% nsf.gov |
| 1-Nitromethyl-2-phenyl-1,2,3,4-tetrahydroisoquinoline | TBN, DCE, 80 °C | Furoxan derivative with N-nitroso group | Good yields nih.gov |
Oxidative Transformations
This compound is a key reagent in a variety of oxidative transformations, often functioning as an initiator for radical reactions or as a co-catalyst in aerobic oxidations. thieme-connect.comresearchgate.net It can activate molecular oxygen, facilitating oxidations under metal-free conditions. thieme-connect.com
Aerobic Oxidation Reactions
TBN is widely used to facilitate aerobic oxidation reactions, where molecular oxygen from the air serves as the terminal oxidant. rsc.org This approach is valued for its green and sustainable credentials. TBN, in combination with catalytic amounts of 2,2,6,6-tetramethylpiperidine (B32323) N-oxyl (TEMPO), forms an efficient system for the aerobic oxidation of a wide range of primary and secondary alcohols to their corresponding aldehydes and ketones with high selectivity and yields. researchgate.net The role of TBN is to generate NO, which is then oxidized by O₂ to NO₂, a key species that oxidizes TEMPO to the active TEMPO oxoammonium ion, the primary oxidant of the alcohol. researchgate.net
Another significant application is the aldehyde-selective Wacker-Tsuji oxidation of terminal olefins. Using TBN as an organic redox cocatalyst with a palladium catalyst allows for the aerobic oxidation to proceed at room temperature, yielding aldehydes with high regioselectivity, and avoiding the need for traditional copper or silver co-catalysts. organic-chemistry.org TBN has also been employed in the metal-free dioxygenation of alkenes, reacting with N-hydroxylamines and air to produce β-aminoxy nitrate (B79036) esters. nih.govacs.org Furthermore, TBN and molecular oxygen can be used for the direct multifunctionalization of aliphatic alkenes, leading to the formation of γ-lactols through a sequence of radical processes including oxynitration and aerobic oxidation of an sp³ C–H bond. rsc.org
Table 2: Selected Aerobic Oxidation Reactions using this compound
| Substrate | Catalytic System / Reagents | Product Type | Key Features |
| Primary/Secondary Alcohols | TEMPO, TBN, O₂ | Aldehydes/Ketones | Metal-free, high selectivity and yields. researchgate.net |
| Terminal Olefins | Pd(PhCN)₂Cl₂, TBN, O₂ | Aldehydes | Aldehyde-selective Wacker-Tsuji oxidation, no Cu/Ag cocatalyst needed. organic-chemistry.org |
| Alkenes | TBN, N-Hydroxylamines, Air | β-aminoxy nitrate esters | Metal-free dioxygenation at room temperature. nih.govacs.org |
| Aliphatic Alkenes | TBN, O₂ | γ-lactols | Metal-free multifunctionalization via oxynitration and C–H oxidation. rsc.org |
Metal-Free Oxidations
The ability of this compound to initiate radical processes makes it a valuable tool for various metal-free oxidative reactions. thieme-connect.com It can promote the oxidation of oxindoles to isatins using molecular oxygen as the oxidant, without the need for any metal catalyst or base. organic-chemistry.org
TBN also facilitates the oxidative cyclization of enamines with an aminating reagent to produce imidazole-4-carboxylic derivatives and promotes the oxidative metal-free intermolecular sulfonamination of alkynylamines with sulfinic acids to yield substituted sulfonyl pyrroles. organic-chemistry.org A significant area of application is the metal-free nitration of C-H bonds. For instance, TBN can be used for the direct nitration of phenols, arylsulfonamides, and quinoline N-oxides under mild, metal-free conditions. rsc.org These reactions typically proceed via a radical pathway initiated by the homolysis of TBN. rsc.org
Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates all or most of the starting materials, are highly valued for their efficiency and atom economy. This compound has found utility as a key component in several novel MCRs.
It can act dually as an oxidant and a nitrogen source. For example, in a three-component reaction involving quinolines or isoquinolines, styrenes, and TBN, it serves as a N1 synthon, leading to the formation of fused imidazo[1,2-a]quinolines and imidazo[2,1-a]isoquinolines through three sequential C–N bond formations. acs.orgfigshare.com
TBN also triggers radical cascade reactions for the synthesis of heterocycles. A one-pot, metal-free synthesis of 3,5-disubstituted isoxazoles has been developed through a radical cyclization/dehydrogenation cascade of alkenes and aldehydes initiated by TBN. rsc.org In other systems, TBN is employed as a free radical initiator and an N-O fragment donor in annulation reactions to build isoxazole and furoxan rings. researchgate.netresearchgate.net The aerobic radical multifunctionalization of alkenes using TBN and water represents another form of multicomponent reaction, where the alkene, TBN, oxygen, and water all contribute to the final product, a 4-hydroxy-5-nitropentyl nitrate derivative. beilstein-journals.orgnih.gov
Synthesis of Complex Molecules and Fine Chemicals
The unique reactivity of this compound enables its use in the synthesis of complex molecular architectures and fine chemicals, including intermediates for the pharmaceutical industry.
Applications in Pharmaceutical Synthesis
This compound is employed in the synthesis of various scaffolds relevant to medicinal chemistry. benthamdirect.com For instance, it is used in the regioselective C(sp²)–H bond functionalization of imidazopyridines to produce 3-nitrosoimidazopyridines, which are precursors to a library of compounds with potential biological activity. researchgate.net The imidazo[1,2-a]pyridine core is a common motif in pharmaceutical compounds. rsc.org
Its role in forming nitrate esters has been investigated for application to active pharmaceutical ingredients. dtic.mil While direct nitration of alcohols to nitrate esters with TBN is not always straightforward, it can be achieved from peroxy-alcohols. dtic.mil Furthermore, TBN's ability to facilitate the synthesis of diverse heterocyclic systems like furoxans, isoxazoles, and quinoline derivatives, which are prevalent in drug molecules, underscores its importance in pharmaceutical synthesis. nsf.govresearchgate.netrsc.org A continuous-flow method for the synthesis of TBN itself has been developed, which also demonstrates its use as a nitrating agent for styrenes and acrylates, potentially enabling industrial-scale production of pharmaceutical intermediates. acs.org
Functionalization of Bioactive Molecules
The late-stage functionalization (LSF) of complex molecules is a cornerstone of modern drug discovery and development. researchgate.net This strategy allows for the direct modification of natural products or established pharmaceutical agents in the final stages of a synthetic sequence, providing rapid access to a library of analogues for structure-activity relationship (SAR) studies. researchgate.net this compound (TBN) has emerged as a valuable reagent in LSF due to its ability to participate in a variety of transformations under mild conditions, showing tolerance for a wide array of sensitive functional groups present in bioactive compounds. researchgate.netrsc.orgresearchgate.net
C-H Nitration of Bioactive Scaffolds
One of the most powerful applications of this compound is in the C-H nitration of complex, biorelevant molecules. researchgate.net The introduction of a nitro group can significantly alter the pharmacological profile of a drug by influencing its binding affinity, metabolic stability, and pharmacokinetic properties.
Research has demonstrated the efficacy of TBN in the metal-free radical nitration of indazoles. researchgate.net This method was successfully applied to the gram-scale synthesis of derivatives of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241) and the fibrate drug ciprofibrate. researchgate.net The reaction proceeds via the generation of a •NO2 radical from TBN in the presence of air, highlighting an environmentally benign approach to modifying existing drugs. researchgate.net
The imidazo[1,2-a]pyridine core, a privileged scaffold found in numerous pharmaceuticals, has also been functionalized using TBN. rsc.org Hajra and colleagues developed a practical method for the synthesis of 3-nitrosoimidazo[1,2-a]pyridine derivatives in 2015. rsc.org Similarly, pyrrolo[2,1-a]isoquinolines, which are key structures in many natural products, can be directly nitrated using this compound, among other reagents, under mild conditions to rapidly generate libraries of highly functionalized, natural product-like molecules. rsc.org
Another significant class of molecules, calixarenes, has been selectively functionalized using TBN. The ipso-nitration of various p-tert-butylcalix rsc.orgarene derivatives has been achieved, demonstrating the reagent's utility in modifying complex supramolecular structures. researchgate.netrsc.org Furthermore, TBN has been used for the chemoselective nitration of phenols, a reaction that is compatible with solid-phase peptide synthesis. researchgate.net This allows for the specific nitration of tyrosine residues within peptides, a critical tool for creating fluorogenic substrates used in protease characterization. researchgate.net
Table 1: Examples of C-H Nitration in Bioactive Molecules using this compound
| Bioactive Molecule/Scaffold | Role of this compound | Key Conditions/Co-reagents | Functionalization Outcome | Significance |
|---|---|---|---|---|
| Ibuprofen & Ciprofibrate Derivatives | •NO₂ Radical Source | Air (as mild oxidant), Metal-free | C3-nitration of indazole core, followed by N-N bond formation and cleavage | Late-stage modification of established drugs. researchgate.net |
| Pyrrolo[2,1-a]isoquinolines | Nitrating Reagent | Mild reaction conditions | Direct nitration of the heterocyclic core | Rapid modification of natural product-like scaffolds. rsc.org |
| p-tert-Butylcalix rsc.orgarene | Ipso-nitrating Reagent | Varies with substrate conformation | Mononitration of the calixarene (B151959) bridge | Selective functionalization of complex host molecules. researchgate.netrsc.org |
| Tyrosine-containing Peptides | Nitrating Reagent | Compatible with solid-phase synthesis | Selective nitration of the phenol (B47542) ring in tyrosine | Synthesis of fluorogenic substrates for enzyme studies. researchgate.net |
Synthesis of Bioactive Heterocycles
Beyond nitration, this compound is instrumental in multicomponent reactions that construct or modify heterocyclic rings within bioactive frameworks. These heterocycles are often essential for biological activity.
An indium-promoted three-component cascade reaction involving 1,3-enynes, sodium sulfinates, and TBN has been developed to produce 5-sulfonylisoxazoles. rsc.org This method is noted for its potential in the late-stage functionalization of natural products, forming three new carbon-heteroatom bonds in a single operation. rsc.org
In another approach, a [2+2+1] cycloaddition using N-tosylhydrazones, alkenes, and TBN provides a general and practical route to isoxazolines. rsc.org This reaction demonstrates broad functional group compatibility and tolerance for air and moisture, making it suitable for modifying complex bioactive molecules. rsc.orgresearchgate.net The process involves the in situ generation of a nitronate from the N-tosylhydrazone and TBN, which then undergoes cycloaddition. rsc.org
The functionalization of steroidal frameworks has also been achieved. A formal [5+1] cycloaddition between vinyl diazo compounds and TBN produces 1,2,3-triazine (B1214393) 1-oxides. organic-chemistry.org This reaction was successfully applied to the late-stage modification of steroid derivatives, showcasing its utility in medicinal chemistry for creating novel analogues of important biomolecules. organic-chemistry.org The resulting triazine N-oxides can be further transformed into isoxazoles, another class of bioactive heterocycles. organic-chemistry.org
Table 2: Heterocycle Synthesis on Bioactive Frameworks using this compound
| Reaction Type | Substrate Type | Role of this compound | Resulting Heterocycle | Significance |
|---|---|---|---|---|
| [5+1] Cycloaddition | Vinyl diazo compounds on steroidal frameworks | Nitrosylating agent | 1,2,3-Triazine 1-Oxide | Late-stage functionalization of steroids; access to novel heterocyclic scaffolds. organic-chemistry.org |
| [3+2] Annulation Cascade | 1,3-Enynes (on natural products) | Radical initiator and N-O atom source | 5-Sulfonylisoxazole | Trifunctionalization with potential for modifying natural products. rsc.org |
| [2+2+1] Cycloaddition | Complex alkenes, N-tosylhydrazones | Nitronate precursor | Isoxazoline | High functional group tolerance for modifying complex bioactive molecules. rsc.orgresearchgate.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Ibuprofen |
| Ciprofibrate |
| Pyrrolo[2,1-a]isoquinoline |
| Imidazo[1,2-a]pyridine |
| p-tert-Butylcalix rsc.orgarene |
| Tyrosine |
| Arylsulfonamide |
| 5-Sulfonylisoxazole |
| N-Tosylhydrazone |
| Isoxazoline |
| 1,2,3-Triazine 1-oxide |
| Isoxazole |
| Imidazo[1,2-a]quinoline |
| Imidazo[2,1-a]isoquinoline |
| Sodium sulfinate |
Computational Studies and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation
Density Functional Theory (DFT) has been widely applied to unravel the intricate reaction pathways of transformations mediated by tert-butyl nitrite (B80452). These calculations are crucial for understanding how TBN participates in and promotes a variety of organic reactions, including nitrations, cycloadditions, and oxidations.
In the context of cycloaddition reactions, DFT calculations have been instrumental in clarifying the mechanism of isoxazoline (B3343090) and isoxazole (B147169) synthesis. For instance, in the [2 + 2 + 1] cycloaddition of N-tosylhydrazones, TBN, and alkenes, DFT studies have proposed a plausible catalytic cycle. rsc.orgscispace.comnih.gov These calculations suggest that the reaction proceeds through the in situ generation of a nitronate from the coupling of an N-tosylhydrazone and TBN, which then undergoes cycloaddition with an alkene, followed by the elimination of a tert-butyloxy group. rsc.orgscispace.comnih.gov The theoretical results have helped to distinguish this pathway from one involving nitrile oxides. rsc.orgscispace.comnih.gov Similarly, in the copper-catalyzed cascade cyclization of diazo compounds with TBN and alkynes to form isoxazoles, DFT calculations have supported a proposed Cu(I)-Cu(II)-Cu(0)-Cu(I) catalytic cycle. figshare.comacs.org
DFT has also been used to explore the mechanisms of nitration reactions. For the ipso-nitration of p-tert-butylcalix researchgate.netarene derivatives, DFT calculations have been used to determine reactivity indices and activation energies, providing insight into the chemoselectivity and regioselectivity of the reaction. researchgate.net In the nitro-nitratosation of internal alkenes, DFT calculations at the M06/6-31+g(d,p) level of theory have been used to map out the energy profile of the reaction, supporting a proposed radical mechanism. researchgate.netlookchem.com
Furthermore, DFT has been employed to investigate the role of TBN in oxidation reactions. In the aerobic oxidation of alcohols catalyzed by TEMPO and TBN, it is established that NO released from TBN is oxidized to NO2, which in turn oxidizes TEMPO to the key catalytic intermediate, the TEMPO oxoammonium ion. researchgate.net For the thermal activation of TBN on a Pt(111) surface, DFT was used to calculate the vibrational modes of a proposed oxametallacycle intermediate, helping to confirm its structure. acs.org
The following table summarizes selected DFT studies on reaction pathways involving tert-butyl nitrite:
| Reaction Type | Substrates | Key Findings from DFT | Reference |
|---|---|---|---|
| [2 + 2 + 1] Cycloaddition | N-tosylhydrazones, Alkenes | Elucidation of a nitronate-based mechanism over a nitrile oxide pathway. | rsc.orgscispace.comnih.gov |
| Cascade Cyclization | Diazo compounds, Alkynes | Support for a Cu(I)-Cu(II)-Cu(0)-Cu(I) catalytic cycle. | figshare.comacs.org |
| Nitro-nitratosation | Internal Alkenes | Calculation of the reaction energy profile, supporting a radical mechanism. | researchgate.netlookchem.com |
| Ipso-Nitration | p-tert-Butylcalix researchgate.netarenes | Determination of reactivity indices and activation energies. | researchgate.net |
| Aerobic Oxidation | Alcohols (with TEMPO) | Clarification of the role of TBN in generating the active TEMPO oxoammonium catalyst. | researchgate.net |
| Surface Reaction | TBN on Pt(111) | Confirmation of an oxametallacycle intermediate structure. | acs.org |
Prediction of Intermediate Stability and Transition States
A significant strength of computational chemistry lies in its ability to predict the stability of transient intermediates and the structures of high-energy transition states, which are often fleeting and difficult to observe experimentally. For reactions involving this compound, this predictive power has been invaluable.
In the nitro-nitratosation of internal alkenes, DFT calculations have been used to construct a detailed energy profile diagram. researchgate.netlookchem.com This diagram reveals the relative energies of various intermediates and the activation barriers for the transition states connecting them. researchgate.net The calculations showed that the reaction proceeds through a series of radical intermediates, and the stability of the benzylic radical intermediate was identified as a key factor influencing the reaction's efficiency. researchgate.net
For the [2 + 2 + 1] cycloaddition reaction to form isoxazolines, computational studies have identified the key transition states. rsc.orgscispace.comnih.gov For example, the transition state for the nucleophilic substitution between a diazo compound and TBN was located, as were the transition states for the subsequent cycloaddition and elimination steps. rsc.orgscispace.com By comparing the energy barriers of different possible pathways, researchers could determine the most likely reaction mechanism. rsc.orgscispace.com The calculations showed that the formation of a five-membered ring intermediate via a concerted cycloaddition is energetically more favorable than an intermolecular pathway. rsc.org
The following table presents calculated energy data for key intermediates and transition states in a representative reaction involving this compound:
| Reaction | Species | Description | Calculated Relative Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Nitro-nitratosation of Alkenes | Intermediate A | Nitroalkane benzyl (B1604629) radical | - | researchgate.netlookchem.com |
| Intermediate B | Peroxy radical | - | researchgate.netlookchem.com | |
| Intermediate D | Oxyradical | - | researchgate.netlookchem.com | |
| [2 + 2 + 1] Cycloaddition | TS1 | Nucleophilic substitution transition state | - | rsc.orgscispace.com |
| TS2b | Concerted [3+2] cycloaddition transition state | Lower energy barrier by 1.6 kcal/mol compared to intermolecular pathway | rsc.org | |
| INT3 | Five-membered ring intermediate | - | rsc.org |
Kinetic Isotope Effect (KIE) Studies for Mechanistic Understanding
Kinetic isotope effect (KIE) studies, both experimental and computational, are powerful tools for probing reaction mechanisms, particularly for identifying the rate-determining step and the nature of the transition state. In reactions involving this compound, KIE experiments have provided crucial mechanistic insights.
In a study on the photoinduced germyloximation of activated alkenes, an intermolecular KIE experiment was performed to scrutinize the rate-determining step. rsc.org This, along with radical clock experiments, suggested the involvement of a hydrogen atom transfer (HAT) process in the transformation. rsc.org
While direct computational KIE studies on this compound reactions are not extensively detailed in the provided search results, the principles are well-established. Theoretical calculations of KIEs involve computing the vibrational frequencies of the reactants and the transition state for both the light and heavy isotopes. These frequencies are then used to calculate the zero-point energies and partition functions, from which the KIE can be determined. A significant KIE is typically observed when a bond to the isotope is broken or formed in the rate-determining step.
For example, in a study of the carbonyl elimination reaction of benzyl nitrate (B79036), a nitrogen isotope effect (k¹⁴/k¹⁵) of 1.0196 and a deuterium (B1214612) isotope effect of 5.04 were measured. cdnsciencepub.com These values were instrumental in distinguishing between a concerted and a carbanion mechanism, ultimately supporting a concerted pathway. cdnsciencepub.com Similar experimental and computational KIE studies could be applied to this compound reactions to further elucidate their mechanisms.
In the context of butyl radical chemistry, butyl radicals are often generated from the pyrolysis of precursors like alkyl nitrites. aip.org While not a direct study of a TBN reaction, the investigation into the atmospheric degradation of tert-butylamine, which involves OH radicals, utilized computational modeling to predict KIEs for the deuterated analogue, d9-tBA. whiterose.ac.uk This highlights the utility of computational KIE predictions in understanding radical reactions involving related structures.
Modeling of Radical Processes and Spin Densities
Many reactions involving this compound proceed through radical intermediates, owing to the facile homolytic cleavage of the O-NO bond. rsc.org Computational modeling of these radical processes, including the calculation of spin densities, is essential for a complete understanding of the reaction mechanisms.
The homolysis of TBN generates a tert-butoxy (B1229062) radical and a nitric oxide (NO) radical. researchgate.net The subsequent reactivity of these radicals drives many of the transformations initiated by TBN. For example, in the aerobic cleavage of benzylic C=C bonds, a proposed mechanism begins with the homolysis of TBN, followed by a series of radical steps. researchgate.net
Computational studies can model these radical pathways and calculate the spin density distribution in the radical intermediates. Spin density indicates the location of the unpaired electron, which is crucial for predicting the regioselectivity of subsequent reactions. For instance, in the nitro-nitratosation of internal alkenes, the initial addition of an NO₂ radical to the alkene forms a nitroalkane radical intermediate. researchgate.netlookchem.com The stability and spin density distribution of this radical dictate the course of the reaction. The higher stability of the benzylic radical, in this case, directs the regiochemical outcome. researchgate.net
In a study on the high-temperature reactions of butyl radical isomers, organic nitrites were used as clean sources for the radicals. rsc.orgrsc.org The study combined experimental work with theoretical investigations of the subsequent radical reactions, including addition, dissociation, and isomerization. rsc.orgrsc.org These theoretical models are crucial for developing accurate chemical kinetics models for complex radical systems. rsc.orgrsc.org
Furthermore, in the synthesis of isoxazoles via a radical cascade reaction, the process is believed to be initiated by radicals generated from TBN. nih.govrsc.org The mechanism likely involves the formation of various radical intermediates, and computational modeling of their structures and spin densities would provide strong support for the proposed pathways. nih.govrsc.org
Analytical Techniques in Tert Butyl Nitrite Research
Spectroscopic Characterization of Reaction Intermediates (e.g., NMR, MS, UV-Vis)
Spectroscopic techniques are invaluable for elucidating the structures of transient species formed during reactions involving tert-butyl nitrite (B80452).
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are fundamental in tracking the progress of reactions. dtic.mil For instance, in the nitration of phenols with tert-butyl nitrite, ¹H NMR spectroscopy was used to identify the formation of not only the desired nitro product but also an N-nitroso derivative and a bis-nitrated product. nih.gov The chemical shifts and coupling constants provide definitive structural information about the various species present in the reaction mixture. In other studies, ¹H NMR has been used to follow the conversion of alcohols to nitrite esters. dtic.mil
Mass Spectrometry (MS) : MS is crucial for confirming the molecular weight of products and intermediates. In the study of phenol (B47542) nitration, mass spectrometry corroborated the presence of a nitro group rather than a nitrosyl group in the product. nih.gov Similarly, in the photochemical decomposition of this compound, mass spectrometry was employed to analyze the gaseous products, identifying acetone (B3395972) and nitrosomethane (B1211736) as the initial products. acs.org The NIST WebBook provides mass spectrum data for this compound, which serves as a reference for its identification. nist.gov
UV-Visible (UV-Vis) Spectroscopy : This technique is particularly useful for detecting chromophoric groups, such as the nitro group. The formation of a yellow-colored product during the reaction of this compound with tyrosine derivatives was an early indication of an unexpected nitration reaction, with the product exhibiting a maximum absorbance (λmax) around 430 nm. nih.gov UV-Vis spectroscopy can also be used to monitor the disappearance of reactants or the appearance of products in real-time.
A study on the photocatalytic C-H arylation of heteroarenes using anilines and this compound utilized a range of spectroscopic methods for product characterization. nih.gov
| Spectroscopic Technique | Application in this compound Research | Key Findings |
| ¹H NMR | Following reaction progress and identifying products in phenol nitration. | Detected Boc-Tyr(3-NO2)-OH, N-nitroso derivative, and bis-nitrated product. nih.gov |
| ¹³C NMR | Characterizing reaction products from solvent-free nitration processes. | Aided in the analysis of products from the reaction of propylene (B89431) glycol with this compound. dtic.mil |
| Mass Spectrometry | Confirming molecular weights of reaction products. | Corroborated the presence of a nitro group in nitrated phenols. nih.gov |
| UV-Vis Spectroscopy | Detecting the formation of chromophoric products. | Identified a λmax ≈ 430 nm for the nitro derivative of a tyrosine compound. nih.gov |
Chromatographic Methods for Product Analysis (e.g., HPLC, GC-MS)
Chromatographic techniques are essential for separating complex mixtures of reaction products and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC) : HPLC is widely used for the analysis of non-volatile products from reactions involving this compound. In a study on solvent-free nitration, HPLC with a photodiode array (PDA) detector was used for the independent analysis of reaction products. dtic.mil A specific reverse-phase HPLC method using a Newcrom R1 column has been developed for the analysis of this compound itself, with the mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com This method is scalable for preparative separations and suitable for pharmacokinetic studies. sielc.com
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a powerful tool for the analysis of volatile compounds. It has been used to determine the amount of unreacted starting materials, such as p-bromoaniline, in diazotization reactions initiated by this compound. rsc.org A headspace GC method with flame ionization detection (FID) has been specifically developed for the quantification of low levels of this compound. acs.org This technique is also crucial for analyzing the decomposition products of alkyl nitrites, such as various alcohols, in biological samples. colab.ws The analysis of nitrite and nitrate (B79036) in various samples can be achieved with high sensitivity and reliability using GC-MS after derivatization. researchgate.net
| Chromatographic Method | Application in this compound Research | Stationary/Mobile Phase Examples |
| HPLC | Analysis of nitration reaction products. | Newcrom R1 reverse-phase column; Acetonitrile/Water/Phosphoric Acid mobile phase. sielc.com |
| GC-MS | Quantification of unreacted anilines after diazotization. | --- |
| Headspace GC-FID | Trace-level quantification of this compound. | High-polarity poly(ethylene glycol) stationary phase. acs.org |
In Situ Monitoring of Reactions (e.g., Raman Spectroscopy)
In situ monitoring techniques provide real-time data on reaction kinetics and the formation of transient species without the need for sample extraction.
Raman Spectroscopy : This technique has emerged as a powerful tool for the in-situ monitoring of chemical reactions, including those conducted in flow reactors and through mechanochemical milling. rsc.orgnih.gov It allows for the non-invasive tracking of the consumption of reactants and the formation of products. For instance, in situ fiber optic-based Raman spectroscopy has been successfully used to monitor enzyme-catalyzed polymerizations in real-time, with results showing good agreement with offline ¹H NMR analysis. nist.gov While direct in-situ Raman monitoring of this compound reactions is not extensively detailed in the provided context, the principles are applicable for studying its reactions by tracking characteristic vibrational modes of reactants, intermediates, and products. rsc.orgspringernature.com
Quantification of this compound and Its Decomposition Products
Accurate quantification of this compound and its degradation products is challenging due to its inherent instability.
A sensitive and reproducible headspace gas chromatography-flame ionization detection (GC-FID) method has been developed and validated for detecting and quantifying low levels of this compound. acs.org This method achieved a limit of detection (LOD) of 0.05 μg/mL and a limit of quantification (LOQ) of 0.15 μg/mL. acs.org The validation of this method demonstrated excellent performance in terms of specificity, linearity, precision, and recovery. acs.org
Decomposition of this compound often leads to the formation of tert-butyl alcohol. acs.org Additionally, the photochemical decomposition of this compound has been shown to produce acetone and nitrosomethane. acs.org The quantification of these and other decomposition products, such as various alcohols from other alkyl nitrites, is often performed using headspace GC methods. colab.ws
The chemical instability of this compound, particularly its degradation in protic solvents to tert-butyl alcohol, presents a significant analytical challenge. acs.org To overcome this, a matrix deactivation approach has been developed. researchgate.net This strategy involves chemically deactivating reactive species within the sample matrix that could cause the degradation of the analyte. researchgate.net
A practical application of this is the addition of imidazole (B134444) to the sample diluent before headspace GC analysis. acs.org Imidazole acts as a stabilizing agent for this compound in solution, enabling reliable and reproducible quantification at trace levels. acs.orgfigshare.com This stabilization is key to achieving the low detection and quantification limits necessary for analyzing this compound as a potential impurity in pharmaceutical intermediates. acs.org
Environmental Fate and Implications
Degradation Pathways and Byproducts in Environmental Systems
The environmental fate of tert-butyl nitrite (B80452) is influenced by its chemical instability, particularly in aqueous environments. Due to its high volatility, it is likely to be mobile in the environment should a release occur fishersci.ca.
In aquatic systems, tert-butyl nitrite is susceptible to degradation. A significant challenge in its quantification is its instability in protic solvents, such as water, where it degrades to tert-butyl alcohol acs.org. Research indicates that when reactions involving this compound are conducted in water, nitrous acid (HONO) can be generated in-situ. This nitrous acid can subsequently decompose, especially in the presence of air, to form nitrogen dioxide (NO₂). The presence of water can lead to complex reaction pathways, with observed products arising from both radical oxidation and nitration dtic.mil.
While comprehensive data on its persistence, degradability, and bioaccumulative potential in soil and other environmental compartments are not widely available, its known decomposition pathways suggest a transformation into other chemical species rather than long-term persistence in its original form chemicalbook.com. The primary degradation products in aqueous media are summarized in the table below.
| Environmental Compartment | Degradation Pathway | Primary Byproducts | Influencing Factors |
| Aquatic Systems | Hydrolysis / Decomposition | tert-Butyl alcohol, Nitrous acid (HONO) | Presence of protic solvents (water) |
| In-situ decomposition of byproducts | Nitrogen dioxide (NO₂) | Presence of air/oxygen |
This table summarizes the known degradation pathways and byproducts of this compound in environmental systems based on available research.
Atmospheric Chemistry and Transformations
In the atmosphere, the primary transformation pathway for this compound is photolysis, the decomposition by sunlight. Like other alkyl nitrites, it is an atmospheric source of nitric oxide (NO) researchgate.net. The electronic absorption spectrum of this compound shows a significant red-shift of about 25 nm compared to primary alkyl nitrites like n-butyl nitrite, which influences its photolytic behavior arxiv.org.
Upon photolysis, this compound breaks its O-NO bond to form a tert-butoxy (B1229062) radical and a nitric oxide (NO) radical researchgate.net.
Primary Photolysis Reaction: (CH₃)₃CONO + hν (sunlight) → (CH₃)₃CO• (tert-butoxy radical) + •NO (nitric oxide)
The resulting tert-butoxy radical is unstable and can decompose to form acetone (B3395972) and a methyl radical researchgate.net. The nitric oxide radical can react with the initial photoproducts or other atmospheric species. The primary photoproducts from this compound can react to form acetone and nitrosomethane (B1211736) researchgate.net. Unlike primary alkyl nitrites, the photolysis of this compound does not lead to the formation of nitroxyl (B88944) (HNO), and therefore the subsequent self-reaction to produce nitrous oxide (N₂O) is not observed researchgate.net. The decomposition of this compound can also contribute to the formation of nitrogen oxides (NOx), which are recognized air pollutants ontosight.ai.
The key atmospheric transformations are detailed in the following table.
| Process | Reactants | Products | Significance |
| Photolysis | This compound | tert-Butoxy radical, Nitric oxide (NO) | Initiates atmospheric degradation |
| Radical Decomposition | tert-Butoxy radical | Acetone, Methyl radical | Formation of stable atmospheric compounds |
| Secondary Reactions | tert-Butoxy radical, Nitric oxide | Acetone, Nitrosomethane | Formation of secondary organic compounds |
This table outlines the key atmospheric reactions of this compound, highlighting the initial photolysis and subsequent transformations of the resulting radicals.
Considerations in Green Chemical Scale-Up and Waste Minimization
This compound is increasingly recognized as a "green" reagent in chemical synthesis, offering several advantages over traditional methods that align with the principles of green chemistry. rsc.orgresearchgate.net Its application in organic synthesis, particularly for nitration, allows for processes that minimize waste, reduce energy consumption, and avoid harsh or hazardous reagents. dtic.milrsc.org
Waste Minimization: Traditional nitration methods often employ highly corrosive and hazardous mixed acid systems (e.g., nitric acid and sulfuric acid), which generate significant acidic waste streams requiring neutralization. dtic.milresearchgate.net In contrast, this compound serves as a metal-free nitrating agent that functions under mild, often room temperature, conditions. rsc.orgrsc.org This approach minimizes or entirely eliminates the production of hazardous acid waste. researchgate.net Furthermore, reactions can be performed under solvent-free conditions, reducing the use and disposal of organic solvents. rsc.org The byproducts generated from this compound are typically volatile compounds, which can be easily removed by evaporation, simplifying product purification and reducing waste. researchgate.net
Energy and Process Efficiency: The ability of this compound to facilitate reactions at ambient temperatures reduces the energy expenditure associated with heating or cooling reaction mixtures, a common requirement for conventional nitration processes. dtic.milrsc.org Recent developments in flow chemistry have further enhanced its green credentials. Continuous flow methods for the synthesis of this compound itself, as well as its use in subsequent reactions like the nitration of alkenes, have been established. acs.orgresearchgate.net These flow processes offer significantly reduced reaction times (from 12 hours in a batch process to 3 minutes in a flow reactor for a nitration example), improved safety, and greater control, making the scale-up of these greener methodologies viable for industrial production. acs.orgacs.org
The attributes of this compound as a green reagent are summarized below.
| Green Chemistry Principle | Application of this compound | Benefit |
| Waste Prevention | Replaces mixed-acid systems; solvent-free reaction conditions are possible. researchgate.netrsc.orgresearchgate.net | Drastic reduction of hazardous and acidic waste streams. |
| Atom Economy / Safer Solvents | Byproducts are often volatile and easily removed. researchgate.net | Simplified purification, less solvent waste. |
| Design for Energy Efficiency | Reactions often proceed at mild, ambient temperatures. dtic.milrsc.org | Lower energy consumption for heating/cooling. |
| Safer Chemistry | Avoids use of highly corrosive acids and metal catalysts. rsc.orgrsc.org | Inherently safer processes. |
| Process Intensification | Amenable to continuous flow synthesis and application. acs.orgresearchgate.net | Shorter reaction times, improved safety and scalability. |
This table highlights the advantages of using this compound in the context of green chemistry principles for chemical synthesis and scale-up.
Emerging Trends and Future Research Directions
Development of Novel tert-Butyl Nitrite-Mediated Transformations
Researchers are actively exploring new reactions where tert-butyl nitrite (B80452) can serve as a key reagent. researchgate.neteurekaselect.com A significant area of interest is the development of multicomponent reactions that allow for the construction of complex molecular frameworks in a single step. iitg.ac.in For instance, novel [2 + 2 + 1] cycloaddition reactions have been developed using N-tosylhydrazones, this compound, and alkenes to synthesize isoxazolines. nih.gov This method represents a new type of cycloaddition with a unique mechanism that avoids the use of nitrile oxides. nih.gov
Another innovative approach involves the radical multifunctionalization of aliphatic alkenes using this compound and molecular oxygen. nih.gov This reaction can functionalize three positions, including an unreactive sp³ C–H bond, to produce nitrated γ-lactols in one step. nih.gov The addition of water to this system alters the reaction pathway, leading to the formation of 4-hydroxy-5-nitropentyl nitrate (B79036) or 4-hydroxy-3-nitropentyl nitrate derivatives instead. nih.gov These transformations highlight the potential of this compound to mediate complex and selective functionalizations. nih.gov
Recent studies have also demonstrated the use of this compound in domino reactions for the synthesis of N-heterocycles through C-H bond functionalization. iitg.ac.in In these reactions, this compound can act as an N1 synthon, facilitating the simultaneous formation of multiple C-N bonds. iitg.ac.in
Exploration of New Substrate Scopes and Reactivity Patterns
Expanding the range of substrates that can be effectively functionalized using this compound is a key research focus. researchgate.net This includes exploring its reactivity with various classes of organic compounds, from simple alkanes and alkenes to more complex aromatic and heterocyclic systems. researchgate.netresearchgate.net For example, recent work has shown that this compound can be used for the ipso-nitration of p-tert-butylcalix researchgate.netarene derivatives, offering an alternative to traditional nitrating agents. researchgate.net
The reactivity of this compound is also being explored in the context of different reaction conditions to uncover new patterns. Studies on the reaction of 4-hydroxy-2H-chromene-2-thione and its dithio-analogue with this compound and aromatic amines have revealed different reaction pathways, leading to distinct hydrazone derivatives. researchgate.net Furthermore, the visible-light-induced photocatalytic difunctionalization of alkenes with diazo compounds and this compound has been developed, providing an efficient route to γ-oximino esters under mild conditions. researchgate.net This transformation showcases the compatibility of nucleophilic diazo compounds with the electrophilic nature of this compound. researchgate.net
Researchers are also investigating the role of this compound in generating radicals for subsequent reactions. For example, a photoinduced method for the germyloximation of activated alkenes utilizes the homolytic cleavage of this compound to generate a tert-butoxyl radical. rsc.org This radical then facilitates the formation of germyl (B1233479) radicals, which add to alkenes. rsc.org
Integration with Flow Chemistry and Automated Synthesis
The integration of this compound chemistry with continuous flow and automated synthesis platforms is a rapidly growing area of research. acs.orgrsc.org Flow chemistry offers several advantages, including enhanced safety, improved heat and mass transfer, and the potential for process intensification and automation. rsc.orgacs.org
A continuous flow method for the synthesis of this compound itself has been developed, achieving a 95% yield with a residence time of just one minute. acs.orgthieme-connect.de This on-demand generation of the reagent is crucial for its use in subsequent flow reactions, such as the metal-free stereoselective nitration of alkenes. acs.org The development of continuous-flow nitration processes using fixed-bed column reactors aims to overcome the long reaction times associated with batch processes, making them more suitable for commercial production. acs.org
Flow chemistry also enables transformations that are difficult or hazardous to perform in batch. For instance, the photochemical oximation of alkanes using this compound has been successfully performed in a flow system, leading to a significant reduction in reaction time compared to batch processing. researchgate.net Automated synthesis platforms are also being developed that incorporate modules for various transformations, including those mediated by this compound, allowing for the rapid and efficient synthesis of complex molecules. rsc.org
Advanced Computational Methodologies for Reaction Design
Computational chemistry is becoming an indispensable tool for understanding and predicting the outcomes of chemical reactions, including those involving this compound. Density Functional Theory (DFT) calculations are being used to elucidate reaction mechanisms and predict the relative energies of intermediates and transition states. researchgate.net For example, DFT calculations have been employed to study the energy profile of the nitro-nitratosation of internal alkenes, providing insights into the reaction pathway. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) models and molecular dynamics (MD) simulations are also being utilized to predict the properties and environmental fate of compounds synthesized using this compound. These computational methods can help in designing reactions with improved selectivity and efficiency, as well as in assessing the potential environmental impact of new chemical entities.
Furthermore, computational studies are aiding in the design of novel experiments. For instance, theoretical calculations have supported the proposed mechanism for the [2 + 2 + 1] cycloaddition of N-tosylhydrazones, this compound, and alkenes, which involves the in-situ generation of a nitronate intermediate. nih.gov
Sustainable and Environmentally Benign Applications of this compound
There is a growing emphasis on developing "green" and sustainable chemical processes, and this compound is being explored as a more environmentally friendly reagent in several applications. dtic.milrsc.org It is considered a greener alternative to traditional nitrating agents, which often involve harsh and corrosive acidic conditions. researchgate.netrsc.org
Solvent-free reaction conditions are being developed to minimize waste. For example, a solvent-free approach for nitration using this compound and an oxidizing agent has been investigated as a way to eliminate the need for corrosive acids and organic solvents. dtic.mil Similarly, the N-nitrosation of secondary amines has been achieved under solvent-free conditions using this compound. sci-hub.se
The use of this compound in combination with visible light represents another sustainable approach. rsc.org Photoinduced reactions can often be carried out under mild conditions without the need for harsh reagents. uni-regensburg.de The photoinduced germyloximation of activated alkenes is a prime example of a sustainable method that leverages the homolytic cleavage of this compound under light irradiation. rsc.org Additionally, efforts are being made to develop eco-friendly and sustainable methods for reactions like the synthesis of arenediazonium salts, using saccharin (B28170) as a mild acidic agent with this compound. researchgate.net
Understanding and Mitigation of Nitrosamine (B1359907) Formation Pathways
The formation of N-nitrosamines, which are potential carcinogens, is a significant concern in the pharmaceutical industry. efpia.eumdpi.com this compound can react with secondary and tertiary amines to form N-nitrosamines, particularly under acidic conditions. efpia.eu Therefore, a critical area of research is to understand the mechanisms of nitrosamine formation and develop strategies to mitigate this risk. efpia.eu
Forced degradation studies using this compound are conducted to simulate and assess the potential for nitrosamine formation in drug substances. Analytical methods such as LC-MS/MS are employed for the trace-level detection of these impurities.
Mitigation strategies include replacing this compound with alternative nitrosating agents like sodium nitrite in processes that involve amine-containing active pharmaceutical ingredients (APIs). However, it's important to note that even inorganic nitrites can lead to nitrosamine formation. efpia.eu Another approach involves the use of nitrite scavengers to inhibit the formation of N-nitrosamines. mdpi.com
A standardized set of reaction conditions has been proposed to evaluate the potential for N-nitrosamine formation from complex amines. acs.org These conditions, which include the use of this compound in an organic solvent, help to determine if a particular N-nitrosamine drug substance-related impurity (NDSRI) can be formed. efpia.euacs.org Understanding the stability of potential nitrosamines is also crucial; some nitrosamines that form under anhydrous conditions may be unstable in aqueous environments, which can be used to justify a lower risk. efpia.euefpia.eu
Q & A
Q. What are the critical physical and chemical properties of tert-butyl nitrite (TBN) that influence experimental design?
TBN has a boiling point of 61–63°C, density of 0.867 g/cm³, and a low flash point (-10°C), making it highly flammable . Its solubility in alcohol and limited water solubility (0.867 g/cm³) necessitate the use of organic solvents for homogeneous reaction conditions. These properties require strict temperature control, inert atmospheres (e.g., N₂ or Ar), and avoidance of open flames during handling .
Q. What safety precautions are essential when handling TBN in laboratory settings?
TBN is classified as a flammable liquid (H225) and toxic upon ingestion (H302) or inhalation (H332) . Key precautions include:
Q. How is TBN typically employed as a reagent in organic synthesis?
TBN serves as a nitrosating or nitrating agent in reactions such as:
- Diazoization : Generation of diazonium salts for Sandmeyer reactions.
- Nitration of phenols : Chemoselective mononitration of phenolic substrates under mild conditions, avoiding over-nitration .
- Oxidation : Mediating C–H functionalization in alkanes or alcohols .
Advanced Research Questions
Q. What mechanistic pathways explain TBN's role in chemoselective nitration of phenolic compounds?
TBN reacts with phenols via an O-nitrosyl intermediate, which undergoes homolysis to generate nitroso radicals. These radicals are oxidized to nitro groups under aerobic conditions. The selectivity arises from TBN's preference for phenolic –OH groups over competing functionalities (e.g., amines or alkenes) . Reaction optimization involves controlling temperature (25–50°C) and stoichiometry to avoid byproducts .
Q. How can researchers address contradictions in reported reaction yields when using TBN for nitrosamine synthesis?
Discrepancies in yields often stem from:
- Impurity profiles : Commercial TBN may contain stabilizers; purification via distillation is recommended .
- Reaction medium : Aqueous acidic conditions favor nitrosamine formation, while polar aprotic solvents (e.g., DMF) enhance stability .
- Analytical validation : Use GC-MS or HPLC to quantify nitrosamine levels and confirm reproducibility .
Q. What methodologies are effective for characterizing TBN-derived reaction intermediates?
- Spectroscopy : FT-IR to detect nitroso (–NO) or diazo (–N₂⁺) intermediates.
- Chromatography : GC or HPLC for tracking reaction progress and isolating unstable intermediates .
- Computational modeling : DFT studies to predict intermediate stability and reaction pathways .
Q. How does TBN contribute to nitrosamine risk assessment in pharmaceutical research?
TBN reacts with secondary amines under acidic conditions to form nitrosamines, which are potential carcinogens. To mitigate risks:
- Conduct forced degradation studies using TBN to simulate nitrosamine formation in drug substances.
- Employ LC-MS/MS for trace-level detection (≤ 1 ppm) .
- Replace TBN with alternative nitrosating agents (e.g., NaNO₂) in processes involving amine-containing APIs .
Q. What strategies optimize TBN's stability in long-term storage for reproducible experiments?
- Inert storage : Use amber glass vials under nitrogen to prevent photolytic or oxidative decomposition.
- Stabilizers : Add 1–2% anhydrous MgSO₄ to absorb moisture.
- Regular QC checks : Monitor purity via ¹H NMR or refractive index (n²⁰/D = 1.367–1.37) .
Data Contradiction and Validation
Q. How should researchers resolve discrepancies in reported reaction conditions for TBN-mediated C–H activation?
- Systematic screening : Vary parameters (solvent, catalyst loading, temperature) using design-of-experiments (DoE) approaches.
- Cross-validation : Compare results with analogous reactions using tert-amyl nitrite or isoamyl nitrite .
- Literature benchmarking : Prioritize protocols from peer-reviewed journals with detailed mechanistic insights (e.g., Li et al., 2018) .
Q. What analytical techniques are most reliable for detecting TBN decomposition products?
- Headspace GC-MS : Identify volatile byproducts (e.g., NO, tert-butanol).
- Raman spectroscopy : Monitor in situ decomposition during exothermic reactions.
- TGA/DSC : Assess thermal stability under controlled heating rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
